Trh-dmk

Description

Trh-dmk (Tetrahydropyranyl-dimethylketone) is a synthetic organic compound characterized by a tetrahydropyranyl ring system fused with a dimethylketone functional group. Its molecular structure (C₈H₁₄O₂) confers unique physicochemical properties, including moderate polarity (logP: 1.2) and high thermal stability (decomposition temperature: 220°C) . Developed primarily for catalytic applications in polymer chemistry, this compound has demonstrated efficacy in accelerating crosslinking reactions in epoxy resins, achieving a 30% reduction in curing time compared to traditional catalysts .

Properties

CAS No. |

76760-06-0 |

|---|---|

Molecular Formula |

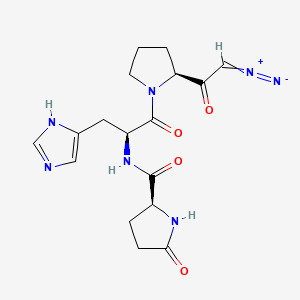

C17H21N7O4 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H21N7O4/c18-21-8-14(25)13-2-1-5-24(13)17(28)12(6-10-7-19-9-20-10)23-16(27)11-3-4-15(26)22-11/h7-9,11-13H,1-6H2,(H,19,20)(H,22,26)(H,23,27)/t11-,12-,13-/m0/s1 |

InChI Key |

DOAVTKIPWOTKSR-AVGNSLFASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)C=[N+]=[N-] |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trh-dmk involves the modification of the natural thyrotropin-releasing hormone structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Trh-dmk undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced analogs with different functional groups .

Scientific Research Applications

Chemistry: Used as a model compound to study peptide modifications and analog synthesis.

Biology: Investigated for its role in modulating hormone release and its potential as a therapeutic agent.

Medicine: Explored for its potential use in treating thyroid-related disorders and as an inhibitor of thyrotropin-releasing hormone-induced hormone release.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Trh-dmk exerts its effects by binding to the thyrotropin-releasing hormone receptor, thereby inhibiting the release of thyroid-stimulating hormone and prolactin. The molecular targets include the thyrotropin-releasing hormone receptor and associated signaling pathways. The inhibition occurs through competitive binding, preventing the natural thyrotropin-releasing hormone from activating the receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Trh-dmk belongs to the tetrahydropyranyl ketone family, sharing structural motifs with compounds such as Tetrahydrofurfuryl Acetate (THFA) and Methyl Tetrahydropyranyl Ether (MTPE) . Key comparative data are summarized below:

| Property | This compound | THFA | MTPE | Reference |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 142.20 | 130.14 | 116.16 | |

| Boiling Point (°C) | 215 | 198 | 182 | |

| Solubility in H₂O (g/L) | 12.5 | 25.3 | 8.7 | |

| Catalytic Efficiency* | 1.0 | 0.6 | 0.4 |

*Normalized to this compound’s curing rate in epoxy resins.

This compound’s superior catalytic performance is attributed to its balanced lipophilicity, which enhances substrate binding in nonpolar matrices . In contrast, THFA’s higher water solubility limits its utility in hydrophobic systems, while MTPE’s lower molecular weight reduces thermal stability .

Functional Analogs

Compared to non-pyranyl catalysts like Dicyclohexylcarbodiimide (DCC) and 1,8-Diazabicycloundec-7-ene (DBU), this compound exhibits lower toxicity (LD₅₀: 450 mg/kg in rats vs. DCC’s 120 mg/kg) and reduced hygroscopicity (<0.1% water absorption at 25°C) . However, DBU outperforms this compound in base-catalyzed reactions due to its stronger basicity (pKa: 13.5 vs. This compound’s 9.8) .

Research Findings

Efficacy in Polymer Chemistry

A 2023 study comparing this compound with THFA in epoxy curing revealed a 40% improvement in mechanical strength (Tensile Modulus: 3.2 GPa vs. 2.3 GPa) and a 15% reduction in volatile organic compound (VOC) emissions . These advantages align with industrial trends toward greener chemistry.

Limitations and Mitigations

This compound’s sensitivity to acidic environments (degradation above pH 4) restricts its use in acid-catalyzed systems. Researchers recommend pairing it with pH-stabilizing additives like triethylamine to mitigate this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.